Bienvenue dans la boutique en ligne BenchChem!

tert-butyl 6-bromo-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate

Medicinal Chemistry Physicochemical Profiling CNS Drug Discovery

This spirocyclic building block uniquely combines a 6-bromo cross-coupling handle, N-Boc-protected pyrrolidine, and a 4-oxo hydrogen bond acceptor. Procure ≥98% purity CAS 1291076-20-4 to enable orthogonal diversification: Suzuki-Miyaura at C6, Boc deprotection for amine functionalization, and chromanone-directed elaboration. Ideal for constructing 2D SAR matrices, fragment-based libraries, and PROTAC bifunctional molecules. Avoid non-halogenated or deprotected analogs that limit synthetic optionality.

Molecular Formula C17H20BrNO4
Molecular Weight 382.2 g/mol
CAS No. 1291076-20-4
Cat. No. B1400749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 6-bromo-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate
CAS1291076-20-4
Molecular FormulaC17H20BrNO4
Molecular Weight382.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CC(=O)C3=C(O2)C=CC(=C3)Br
InChIInChI=1S/C17H20BrNO4/c1-16(2,3)23-15(21)19-7-6-17(10-19)9-13(20)12-8-11(18)4-5-14(12)22-17/h4-5,8H,6-7,9-10H2,1-3H3
InChIKeyVBEBEHLQQRHZSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-Bromo-4-Oxospiro[3H-Chromene-2,3'-Pyrrolidine]-1'-Carboxylate (CAS 1291076-20-4): Procurement-Grade Spirocyclic Building Block


tert-Butyl 6-bromo-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate (CAS 1291076-20-4) is a spirocyclic heterocycle comprising a chroman-4-one core spiro-fused at the 2-position to an N-Boc-protected pyrrolidine ring, with a bromine substituent at the chromanone 6-position [1]. It belongs to the broader spiro[chromene-2,3'-pyrrolidine] chemotype, a scaffold explored in medicinal chemistry for serotonin receptor (5-HT1A, 5-HT2C) modulation, dopaminergic activity, and as conformationally constrained building blocks in fragment-based drug discovery [2][3]. The compound serves as a protected, functionalizable intermediate rather than a biologically annotated end-product; its primary differentiation lies in three co-existing structural features—the 6-bromo handle, the N-Boc-protected pyrrolidine, and the 4-oxo group—each enabling orthogonal synthetic elaboration pathways that are absent in non-halogenated or deprotected analogs.

Why Generic Substitution Fails: The Structural Uniqueness of tert-Butyl 6-Bromo-4-Oxospiro[3H-Chromene-2,3'-Pyrrolidine]-1'-Carboxylate


Within the spiro[chromene-pyrrolidine] family, substitution at the chromanone 6-position is a critical determinant of both target-binding affinity and synthetic versatility. The seminal SAR study by Podona et al. (1996) demonstrated that aromatic ring substitution profoundly modulates 5-HT1A receptor affinity, with halogenated analogs exhibiting distinct Ki values relative to unsubstituted, methyl, or methoxy congeners [1]. Among halogen substituents, bromine provides a unique balance: greater atomic polarizability than fluorine or chlorine enhances potential van der Waals contacts in hydrophobic binding pockets, while its utility as a leaving group in Pd-catalyzed cross-coupling reactions enables late-stage diversification that is inaccessible with chloro or fluoro analogs [2]. The N-Boc protecting group further distinguishes this compound from N-H or N-alkyl pyrrolidine analogs—it preserves the pyrrolidine nitrogen for controlled deprotection and subsequent functionalization, a feature critical for stepwise SAR exploration. Simply substituting a 6-H, 6-F, or unprotected pyrrolidine analog cannot replicate the combined synthetic optionality and physicochemical profile conferred by the 6-Br / N-Boc / 4-oxo triad present in CAS 1291076-20-4 .

Product-Specific Quantitative Evidence Guide: tert-Butyl 6-Bromo-4-Oxospiro[3H-Chromene-2,3'-Pyrrolidine]-1'-Carboxylate vs. Closest Analogs


6-Bromo vs. 6-Unsubstituted: Impact on Computed Physicochemical Descriptors Relevant to CNS Drug-Likeness

Introduction of bromine at the chromanone 6-position alters key computed properties relative to the unsubstituted parent scaffold. For CAS 1291076-20-4 (6-Br), the computed topological polar surface area (TPSA) is 55.8 Ų, the consensus Log P (cLogP) is approximately 2.9, and the molecular weight (MW) is 382.25 g/mol, compared with the 6-H parent spiro[chromene-2,3'-pyrrolidine] core (MW = 187.24 g/mol, TPSA ≈ 29.5 Ų, cLogP ≈ 1.2 before Boc and bromine installation) [1][2]. The increase in MW and lipophilicity shifts the compound into a physicochemical space more aligned with CNS-targeted lead-like criteria (MW < 400, TPSA < 90 Ų, Log P 1–4), while the bromine atom contributes additional heavy-atom count (23 vs. ~13 in the parent core), a parameter correlated with increased target-contact surface area in protein-ligand complexes [3].

Medicinal Chemistry Physicochemical Profiling CNS Drug Discovery

Pyrrolidine vs. Piperidine Spiro-Analog: Ring-Size Effects on 5-HT1A Receptor Binding Affinity

The Podona et al. (1996) SAR study established that the spiro-pyrrolidine ring size (5-membered) vs. piperidine (6-membered) differentially modulates 5-HT1A receptor affinity. Among structurally analogous spiro[benzopyran-2,3'-pyrrolidine] derivatives with N-benzyl substitution, the pyrrolidine series (n=1) exhibited Ki values in the low nanomolar range (representative example: Ki = 2.5 nM for the N-benzyl pyrrolidine analog), whereas the corresponding piperidine series (n=2) showed approximately 3- to 6-fold reduced affinity (representative example: Ki = 14.5 nM) for the 5-HT1A receptor [1]. Although these specific data are from analogs distinct from CAS 1291076-20-4, the ring-size trend is a class-level observation: the smaller pyrrolidine ring imposes a more compact spatial orientation of the N-substituent relative to the benzopyran plane, which the pharmacophore model correlates with optimal fit into the 5-HT1A binding pocket [1][2].

Serotonin Receptor Structure-Activity Relationship GPCR Ligand Design

6-Bromo Substituent as a Synthetic Diversification Handle: Cross-Coupling Reactivity vs. Non-Halogenated Analogs

The 6-bromo substituent on the chromanone ring of CAS 1291076-20-4 is specifically positioned for participation in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage introduction of aryl, heteroaryl, amino, or alkynyl functionality [1]. This contrasts with the 6-unsubstituted analog, which requires electrophilic aromatic substitution (e.g., nitration, halogenation) for functionalization—a process that suffers from regioselectivity challenges due to competing reactivity at the 8-position (ortho to the ring oxygen) and at the 5- and 7-positions of the benzopyran system [2]. Bromine's bond dissociation energy (C-Br ≈ 285 kJ/mol vs. C-Cl ≈ 351 kJ/mol) makes it the preferred halogen for oxidative addition with Pd(0) catalysts, enabling milder reaction conditions and broader substrate scope than the corresponding 6-chloro analog [3]. The Boc group, meanwhile, remains intact under standard cross-coupling conditions (e.g., Pd(PPh₃)₄, aq. Na₂CO₃, DME, 80 °C), allowing sequential functionalization without protecting-group interconversion [1].

Synthetic Chemistry Cross-Coupling Lead Optimization

N-Boc Protection: Orthogonal Deprotection Selectivity vs. N-Alkyl or N-Acetyl Pyrrolidine Analogs

CAS 1291076-20-4 incorporates a tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen, providing acid-labile protection that can be selectively removed (e.g., TFA/CH₂Cl₂, 0-25 °C, 1-4 h, >95% conversion) without affecting the chromanone 4-oxo group or the 6-bromo substituent [1][2]. This contrasts with N-benzyl-protected analogs, which require hydrogenolysis conditions (H₂, Pd/C) that are incompatible with the aryl bromide functionality (risk of debromination), and with N-acetyl analogs, where deprotection requires strongly basic or acidic hydrolysis that may promote chromanone ring-opening or Boc migration [2]. The Boc group also enhances the compound's storage stability by protecting the secondary amine from oxidation and moisture sensitivity, contributing to a reported purity specification of ≥98% (HPLC) from multiple vendors . Once deprotected, the free pyrrolidine NH can be alkylated, acylated, sulfonylated, or converted to a urea/thiourea, enabling modular construction of diverse screening libraries from a single intermediate.

Protecting Group Strategy Synthetic Methodology Medicinal Chemistry

Spirocyclic Conformational Restriction: Reduced Entropic Penalty upon Target Binding vs. Non-Spiro Benzopyran Analogs

The spiro junction at the chromanone C2 position locks the pyrrolidine ring into a defined spatial orientation relative to the benzopyran plane, reducing the number of accessible low-energy conformers compared with non-spirocyclic 2-substituted chroman-4-one derivatives [1]. This preorganization is hypothesized to reduce the entropic penalty (TΔS) upon binding to a protein target, a principle validated across multiple spirocyclic inhibitor series including BACE1 spiropyrrolidine inhibitors (J. Med. Chem. 2012, 55: 9029-9044), where spirocyclization contributed to improved ligand efficiency metrics [2]. For CAS 1291076-20-4, the spirocyclic constraint is further enhanced by the Boc group's steric bulk, which restricts pyrrolidine ring puckering and nitrogen inversion dynamics [3]. Direct binding data for this specific compound are not publicly available; however, the conformational preorganization principle is a well-established class-level advantage of spirocyclic scaffolds over their flexible, non-spiro counterparts.

Conformational Analysis Fragment-Based Drug Design Ligand Efficiency

Vendor-Supplied Purity Benchmarking: CAS 1291076-20-4 Analytical Specifications Across Suppliers

Multiple independent vendors supply CAS 1291076-20-4 with specified purity ≥98% as determined by HPLC . Leyan (Shanghai) Chemical reports 98% purity (Cat. No. 1128084) ; Synblock Inc. specifies NLT 98% purity with molecular formula confirmation by ¹H NMR and MS ; MolCore certifies the product under ISO quality management systems suitable for global pharmaceutical R&D applications . These specifications provide a procurement-relevant quality baseline. In contrast, the non-brominated parent scaffold (spiro[chromene-2,3'-pyrrolidine], CAS not assigned as a single entity) and the 6-chloro analog are less widely stocked by major vendors, resulting in longer lead times and less standardized analytical characterization .

Quality Control Procurement Analytical Chemistry

Best Research and Industrial Application Scenarios for tert-Butyl 6-Bromo-4-Oxospiro[3H-Chromene-2,3'-Pyrrolidine]-1'-Carboxylate


Parallel SAR by Late-Stage Suzuki Diversification for CNS GPCR Lead Optimization

In a medicinal chemistry campaign targeting serotonergic or dopaminergic GPCRs, CAS 1291076-20-4 can serve as a common intermediate for parallel synthesis of 6-aryl/heteroaryl analogs via Suzuki-Miyaura coupling. The 6-bromo handle enables coupling with commercially available boronic acid libraries (e.g., 50-200 diverse (hetero)aryl boronic acids) to generate focused compound arrays for SAR exploration of the chromanone 6-position. As demonstrated by the Podona et al. (1996) SAR study, aromatic substitution at this position directly modulates 5-HT1A, 5-HT2, D2, and α1 receptor binding profiles [1]. Following Boc deprotection with TFA, the liberated pyrrolidine NH can be further diversified via amide coupling or reductive amination, enabling a two-dimensional SAR matrix from a single procurement lot. The ≥98% purity specification from multiple vendors ensures that observed potency differences across the analog series are attributable to structural modifications rather than impurity artifacts .

Fragment-Based Drug Discovery: Conformationally Constrained Spirocyclic Fragment for SPR or NMR Screening

The rigid spirocyclic architecture of CAS 1291076-20-4, with its reduced conformational flexibility relative to non-spiro chromanone fragments, makes it an attractive candidate for fragment-based screening by surface plasmon resonance (SPR) or ligand-observed NMR [1]. Fragment libraries enriched with spirocyclic scaffolds have been shown to yield higher hit rates and improved ligand efficiency in campaigns targeting challenging protein classes such as BACE1 . The compound's MW of 382 g/mol is at the upper boundary of traditional fragment space (typically MW < 300), but its three-dimensional character and synthetic tractability make it suitable as a 'fragment-like lead' starting point for structure-based optimization. The Boc group facilitates covalent immobilization or tag-based detection strategies, while the 6-bromo substituent provides a heavy-atom anomalous scattering signal for X-ray crystallographic fragment soaking experiments [2].

Building Block for PROTAC or Bifunctional Degrader Synthesis

The orthogonal functional groups in CAS 1291076-20-4—the 6-bromo cross-coupling site, the N-Boc-protected pyrrolidine amine, and the 4-oxo hydrogen bond acceptor—make it a modular building block for constructing proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules [1]. After Suzuki diversification at the 6-position to introduce a target-protein-binding moiety, Boc deprotection liberates the pyrrolidine NH for PEG-linker attachment via amide or sulfonamide formation. The chromanone 4-oxo group contributes additional hydrogen-bonding capacity to the target-binding warhead. This synthetic sequence enables systematic variation of the linker attachment point and the target-binding element while maintaining a constant E3-ligase recruitment moiety . The spirocyclic scaffold's conformational rigidity may also favor the formation of stable ternary complexes (target-PROTAC-E3 ligase), a parameter increasingly recognized as critical for efficient ubiquitination and degradation [2].

Reference Standard for Developing Spirocyclic Compound Analytical Methods

The well-defined structure and multi-vendor availability of CAS 1291076-20-4 at ≥98% purity support its use as a reference standard for developing and validating analytical methods (HPLC, UPLC-MS, SFC) for spirocyclic compound libraries [1]. Its characteristic UV chromophore (λmax ≈ 250-280 nm, from the chromanone carbonyl and aromatic ring), combined with the distinctive isotopic pattern of bromine (1:1 M:M+2 ratio), provides clear analytical signatures for method development . The compound can serve as a system suitability standard for reverse-phase HPLC methods targeting moderately lipophilic spirocyclic analytes, with expected retention factors (k') in the range of 3-8 under standard C18 gradient conditions (5-95% acetonitrile/water + 0.1% formic acid). Procurement of a characterized batch with certificate of analysis (CoA) enables consistent cross-laboratory and cross-study analytical comparisons [2].

Quote Request

Request a Quote for tert-butyl 6-bromo-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.